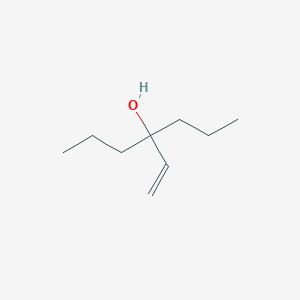
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide
Overview
Description
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 2-fluoro-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Nucleophilic Substitution: 2-azido-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide
Reduction: 2-chloro-N-(2-fluoro-4-amino-phenyl)-N-methyl-acetamide
Oxidation: 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetic acid
Scientific Research Applications
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-ethyl-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-propionamide
Uniqueness
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClFN2O3 |
|---|---|
Molecular Weight |
246.62 g/mol |
IUPAC Name |
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H8ClFN2O3/c1-12(9(14)5-10)8-3-2-6(13(15)16)4-7(8)11/h2-4H,5H2,1H3 |
InChI Key |
HFCZWESSCLMEJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)


![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)



![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)



